molecular formula C22H26N6O2S B2814263 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1207021-83-7

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2814263
CAS RN: 1207021-83-7
M. Wt: 438.55
InChI Key: FVFKRMJIFVLQKF-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

  • Research has demonstrated the effectiveness of microwave-assisted synthesis methods in creating compounds with antibacterial properties. These compounds, including variants similar to the one , show potential in targeting bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Electrochemical Synthesis in Medicinal Chemistry

  • Electrochemical synthesis methods have been utilized to create arylthiobenzazoles, which are structurally related to the compound . This approach has shown potential in developing new pharmaceutical compounds (Amani & Nematollahi, 2012).

Anti-HIV Activity of Piperazine Derivatives

  • A study on Nitroimidazoles, including compounds with structures similar to 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone, showed potential anti-HIV activity. These findings are significant for the development of new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Analgesic and Anti-Inflammatory Activities

  • Studies have identified compounds with structures analogous to the one exhibiting significant analgesic and anti-inflammatory activities. These compounds offer a promising avenue for developing new pain relief and anti-inflammatory medications (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).

Antimicrobial Activity of Pyrimidine Derivatives

  • Synthesis of new pyrimidine derivatives, structurally related to the compound , has shown variable and modest antimicrobial activity against various bacterial and fungal strains. This underscores the potential of these compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Quantitative Structure-Activity Relationship (QSAR) Studies

  • QSAR studies on benzothiazoles and piperazine derivatives, similar to the compound of interest, have been conducted to understand their molecular interactions and potential biological activities. These studies are crucial for drug design and development (Al-Masoudi, Salih, & Al-Soud, 2011).

Potential in Antipsychotic Medication

  • Compounds structurally related to the compound have been evaluated for their potential as antipsychotic agents, particularly in targeting dopamine and serotonin receptors. This research is significant in the development of new treatments for psychiatric disorders (Raviña et al., 2000).

Antitumor Activities

  • Synthesis of pyrimidine derivatives containing a benzothiazole moiety, akin to the compound , has shown notable antitumor activities against various cancer cell lines, highlighting their potential in cancer therapy (Li et al., 2020).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c29-21(15-31-22-25-17-6-2-3-7-18(17)30-22)28-12-10-27(11-13-28)20-14-19(23-16-24-20)26-8-4-1-5-9-26/h2-3,6-7,14,16H,1,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFKRMJIFVLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

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